molecular formula C19H22N2O6 B2594798 2-methoxyethyl 6-amino-5-cyano-4-(3,4-dimethoxyphenyl)-2-methyl-4H-pyran-3-carboxylate CAS No. 865612-54-0

2-methoxyethyl 6-amino-5-cyano-4-(3,4-dimethoxyphenyl)-2-methyl-4H-pyran-3-carboxylate

Cat. No. B2594798
M. Wt: 374.393
InChI Key: YWTYBBZDAVPOJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methoxyethyl 6-amino-5-cyano-4-(3,4-dimethoxyphenyl)-2-methyl-4H-pyran-3-carboxylate is a useful research compound. Its molecular formula is C19H22N2O6 and its molecular weight is 374.393. The purity is usually 95%.
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Scientific Research Applications

Chemical Structure and Properties

A study on sterically hindered pyran derivatives, including 2-methoxyethyl 6-amino-5-cyano-2-methyl-4-(1-naphthyl)-4H-pyran-3-carboxylate, highlighted their chemical structure and intramolecular interactions. These compounds exhibit unique conformational characteristics, such as a flattened boat conformation of the heterocyclic pyran ring and various intramolecular hydrogen bonds forming six-membered rings. This structural analysis is crucial for understanding the chemical behavior and potential applications of these compounds (Nesterov et al., 2007).

Synthetic Utility

In the realm of synthetic organic chemistry, the compound and its derivatives have been utilized as key intermediates in the synthesis of complex molecules. For example, a synthetic approach was developed for tetrasubstituted thiophenes using a strategy that involves the ring opening of related pyran derivatives. This methodology underscores the synthetic utility of pyran derivatives in constructing heterocyclic compounds with potential applications in material science and pharmaceutical chemistry (Sahu et al., 2015).

Corrosion Inhibition

Another interesting application is in the field of corrosion science, where pyran derivatives have been evaluated as corrosion inhibitors for metals in acidic environments. These compounds demonstrated significant inhibition efficiency, suggesting their potential as protective agents in industrial applications to extend the lifespan of metal infrastructure and equipment (Saranya et al., 2020).

Pharmaceutical Applications

Derivatives of the compound have also been investigated for their pharmaceutical properties. For instance, new indole, aminoindole, and pyranoindole derivatives were synthesized and evaluated for their anti-inflammatory activity. This research indicates the potential of pyran derivatives in developing new therapeutic agents targeting inflammation-related disorders (Nakkady et al., 2000).

properties

IUPAC Name

2-methoxyethyl 6-amino-5-cyano-4-(3,4-dimethoxyphenyl)-2-methyl-4H-pyran-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O6/c1-11-16(19(22)26-8-7-23-2)17(13(10-20)18(21)27-11)12-5-6-14(24-3)15(9-12)25-4/h5-6,9,17H,7-8,21H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWTYBBZDAVPOJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C(=C(O1)N)C#N)C2=CC(=C(C=C2)OC)OC)C(=O)OCCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methoxyethyl 6-amino-5-cyano-4-(3,4-dimethoxyphenyl)-2-methyl-4H-pyran-3-carboxylate

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